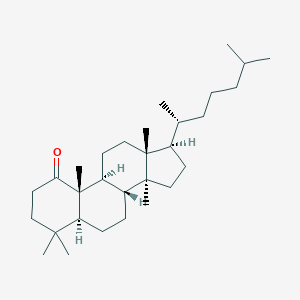

Lanostan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16196-36-4 |

|---|---|

Molecular Formula |

C30H52O |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |

InChI Key |

VROGDMZAHJRJCC-VHORBSQOSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |

Synonyms |

Lanostan-1-one |

Origin of Product |

United States |

Biosynthesis of Lanostane Triterpenoids

Mevalonate (B85504) (MVA) Pathway as the Foundational Biosynthetic Route

The MVA pathway is a fundamental metabolic route in eukaryotes, archaea, and some bacteria, responsible for the production of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org These five-carbon molecules serve as the universal building blocks for all isoprenoids, a vast and diverse group of over 30,000 biomolecules, including sterols, hormones, and, of course, triterpenoids. wikipedia.orgnih.gov In fungi, the MVA pathway is the exclusive route for the biosynthesis of the triterpenoid (B12794562) backbone. nih.gov The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to generate the key C5 precursors. wikipedia.orgmdpi.com

Enzymatic Formation of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

The initial phase of the MVA pathway involves the conversion of acetyl-CoA to mevalonate. tandfonline.com Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). tandfonline.com This intermediate is then reduced by HMG-CoA reductase (HMGR), a rate-limiting enzyme in the pathway, to produce mevalonate. tandfonline.comnih.gov

Following its formation, mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK), to yield mevalonate-5-diphosphate. nih.govnih.gov An ATP-dependent decarboxylation reaction, mediated by mevalonate diphosphate decarboxylase (MVD), then converts mevalonate-5-diphosphate into isopentenyl diphosphate (IPP). nih.govmdpi.com IPP is subsequently isomerized to its more reactive allylic isomer, dimethylallyl diphosphate (DMAPP), by the enzyme isopentenyl diphosphate isomerase (IDI). tandfonline.comwikipedia.orgmdpi.com The reversible isomerization catalyzed by IPI is crucial for providing the necessary DMAPP to initiate isoprenoid chain elongation. mdpi.com

| Enzyme | Function in MVA Pathway |

| Acetyl-CoA Acetyltransferase (AACT) | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. mdpi.com |

| HMG-CoA Synthase (HMGS) | Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to form HMG-CoA. mdpi.com |

| HMG-CoA Reductase (HMGR) | Reduces HMG-CoA to mevalonate; a key rate-limiting step. tandfonline.comnih.gov |

| Mevalonate Kinase (MVK) | Phosphorylates mevalonate to form mevalonate-5-phosphate. nih.gov |

| Phosphomevalonate Kinase (PMK) | Phosphorylates mevalonate-5-phosphate to form mevalonate-5-diphosphate. nih.gov |

| Mevalonate Diphosphate Decarboxylase (MVD) | Decarboxylates mevalonate-5-diphosphate to produce isopentenyl diphosphate (IPP). mdpi.com |

| Isopentenyl Diphosphate Isomerase (IDI) | Catalyzes the reversible isomerization of IPP to dimethylallyl diphosphate (DMAPP). tandfonline.commdpi.com |

Convergent Assembly to Farnesyl Diphosphate (FPP)

With the C5 building blocks, IPP and DMAPP, in place, the next stage involves their sequential condensation to form longer-chain isoprenoid precursors. Farnesyl diphosphate (FPP) synthase is a key enzyme in this process, catalyzing the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. oup.com

The process begins with the formation of geranyl diphosphate (GPP), a C10 molecule, from the condensation of DMAPP and IPP. nih.govnih.gov FPP synthase then catalyzes the addition of a second IPP molecule to GPP, resulting in the formation of the C15 compound, farnesyl diphosphate (FPP). nih.govnih.gov This enzyme is central to isoprenoid metabolism as it provides the direct precursor for the synthesis of sesquiterpenes, triterpenes, and sterols. oup.compnas.org

Squalene (B77637) Production Catalyzed by Squalene Synthase (SQS)

The first committed step in sterol and triterpenoid biosynthesis is the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. wikipedia.orgnih.gov This crucial reaction is catalyzed by the enzyme squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase. wikipedia.orgnih.gov SQS is a bifunctional enzyme that carries out a two-step reaction. nih.govebi.ac.uk

In the first step, two molecules of FPP are condensed to form a stable cyclopropylcarbinyl diphosphate intermediate called presqualene diphosphate (PSPP). nih.govnih.gov The second step involves the NADPH-dependent rearrangement and reduction of PSPP to yield the linear C30 hydrocarbon, squalene. wikipedia.orgnih.govebi.ac.uk This reaction is unique as it joins the two FPP molecules at their C4 positions, creating a 1-1' linkage. wikipedia.org

Cyclization of 2,3-Oxidosqualene (B107256) to Lanosterol (B1674476) and Related Intermediates

The linear squalene molecule undergoes epoxidation to form (3S)-2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SE). mdpi.com This epoxidation polarizes the squalene backbone, preparing it for one of the most remarkable and complex enzymatic reactions in nature: the cyclization to form the tetracyclic lanosterol core. researchgate.net

Mechanism and Enzymatic Catalysis by 2,3-Oxidosqualene-Lanosterol Cyclase (OSC)

The cyclization of (3S)-2,3-oxidosqualene to lanosterol is a pivotal step catalyzed by the enzyme 2,3-oxidosqualene-lanosterol cyclase (OSC), also known as lanosterol synthase (LSS). researchgate.netwikipedia.orgnih.gov This enzyme is typically a monotopic integral membrane protein associated with the endoplasmic reticulum in eukaryotes. wikipedia.org The reaction it catalyzes is considered one of the most complex single enzymatic transformations, creating four rings and seven stereocenters in a highly controlled manner. wikipedia.orgvirginia.edu

The catalytic process begins with the substrate, 2,3-oxidosqualene, adopting a pre-folded chair-boat-chair conformation within the enzyme's active site. virginia.edunih.govresearchgate.net Protonation of the epoxide ring by an acidic amino acid residue in the active site initiates a cascade of stereospecific ring-forming reactions. nih.govfrontiersin.org This leads to the formation of a tetracyclic protosteryl cation intermediate. researchgate.netvirginia.edu

Role of Protosterol Cation and Subsequent Rearrangement Pathways

The formation of the protosterol cation is a critical juncture in the biosynthesis of lanosterol. dartmouth.edu While initially thought to proceed through a direct cyclization to a 6-6-6 tricycle, evidence now suggests the formation of a more stable 6-6-5 tricyclic intermediate, which then undergoes ring expansion to form the 6-6-6-5 tetracyclic protosterol cation. dartmouth.edunih.gov

Following the formation of the protosterol cation, a series of highly orchestrated backbone rearrangements occur. researchgate.net This involves a series of 1,2-hydride and 1,2-methyl shifts in an antiparallel manner. nih.govresearchgate.netacs.org These shifts effectively move the positive charge across the newly formed ring system, culminating in the quenching of the positive charge at C20. nih.gov The final step in the formation of lanosterol is the elimination of a proton from the C-9 position, which establishes the characteristic double bond between C-8 and C-9. researchgate.net This intricate series of cyclizations and rearrangements, all orchestrated within the active site of a single enzyme, highlights the remarkable efficiency and precision of biological catalysis.

Post-Cyclization Modifications and Structural Diversification in Lanostanoid Biosynthesis

Following the initial cyclization of 2,3-oxidosqualene to form the parent lanostane (B1242432) skeleton, a remarkable array of structural diversification is achieved through a series of post-cyclization modifications. These enzymatic transformations are responsible for the vast chemical diversity observed in lanostane-type triterpenoids, leading to a wide range of bioactive compounds. Key enzyme families, including cytochrome P450 monooxygenases, short-chain dehydrogenases/reductases, and methyltransferases, play pivotal roles in this intricate biosynthetic tapestry.

Cytochrome P450 Enzymes in Hydroxylation and Ring Modifications

Cytochrome P450 enzymes (CYPs or P450s) are a superfamily of heme-containing monooxygenases that are central to the structural diversification of triterpenoids. frontiersin.org These enzymes are renowned for their ability to catalyze the regio- and stereoselective oxidation of unactivated C-H bonds, a chemically challenging reaction. mdpi.comresearchgate.net In lanostanoid biosynthesis, P450s are responsible for a variety of modifications, including hydroxylation, epoxidation, and even carbon-carbon bond cleavage, which significantly increase the molecular complexity and biological activity of the resulting compounds. mdpi.comresearchgate.net

The catalytic cycle of most P450 enzymes involves the binding of a substrate, followed by electron transfer from NAD(P)H via a cytochrome P450 reductase. mdpi.com This facilitates the binding of molecular oxygen to the heme iron and a subsequent second electron transfer, which generates a highly reactive iron-oxo species capable of performing oxidation reactions. mdpi.com

A notable example is the cytochrome P450 enzyme AcCYP4, identified in the medicinal mushroom Antrodia camphorata. This enzyme has been shown to generate a Δ7,9(11) diene structure and introduce a 15α-hydroxy group onto the triterpene skeleton. researchgate.netnih.gov Such modifications are crucial for the bioactivity of many lanostanoids. Research on Ganoderma lucidum has also highlighted the critical role of P450 genes in the production of ganoderic acids, a class of lanostane-type triterpenoids. researchgate.net Furthermore, some P450 enzymes can catalyze more unusual reactions, such as oxidative ring-closure, further expanding the structural repertoire of lanostanoids. mdpi.com

Short-Chain Dehydrogenases and Keto Group Formation

Short-chain dehydrogenases/reductases (SDRs) constitute a large and functionally diverse family of NAD(P)(H)-dependent oxidoreductases. nih.gov In the biosynthesis of lanostanoids, SDRs play a crucial role in the formation of keto groups through the dehydrogenation of hydroxyl groups. researchgate.netnih.gov This conversion of an alcohol to a ketone is a common modification that significantly influences the chemical properties and biological activities of the final molecule.

The SDR family of enzymes is involved in a wide array of biosynthetic pathways for secondary metabolites. ebi.ac.uk A well-characterized example in lanostanoid biosynthesis is AcSDR6 from Antrodia camphorata. This enzyme regio- and stereo-selectively catalyzes the dehydrogenation of the 3β-hydroxyl group (3β-OH) to produce 3-keto triterpenoids. researchgate.netnih.gov The formation of a ketone at the C-3 position is a frequent modification observed in many bioactive lanostanoids.

In the biosynthesis of nocamycin, a polyketide with structural similarities in its modification steps, the SDR NcmD is responsible for the oxidation of a hydroxyl group at the C-10 position to form a ketone group. frontiersin.org This highlights the conserved function of SDRs in catalyzing such oxidative steps across different natural product classes. The catalytic mechanism of SDRs typically involves a conserved Tyr residue and often a Ser or Lys residue within the active site to facilitate hydride and proton transfer. nih.gov

Methyltransferases and Unique Carbon Skeleton Assembly (e.g., C-24 Methylation)

Methyltransferases (MTases) are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to a substrate. mdpi.com In lanostanoid biosynthesis, methylation is a key step in the assembly of unique carbon skeletons. DNA methyltransferases, such as DNMT1, DNMT3A, and DNMT3B, are well-known for their role in epigenetics, but other methyltransferases are vital in secondary metabolism. mdpi.comijbs.com

A critical methylation event in the biosynthesis of many sterols and some lanostanoids is the methylation at the C-24 position of the side chain. This reaction is catalyzed by sterol C24-methyltransferase (SMT). For instance, in the fungus Paracoccidioides brasiliensis, the SMT enzyme catalyzes the C24-methylation of lanosterol to produce eburicol. nih.gov This initial methylation is a committed step towards the formation of 24-alkylsterols. nih.gov

In Antrodia camphorata, the enzyme AcSMT1 has been identified as a methyltransferase that introduces a methyl group at the C-24 position, leading to the formation of a distinctive 31-carbon triterpene skeleton. researchgate.netnih.gov This C-24 methylation is a pivotal modification that contributes to the structural diversity and biological specificity of lanostanoids.

Other Enzymatic Oxidation and Functionalization Steps

Beyond the actions of P450s, SDRs, and methyltransferases, the structural diversification of the lanostane skeleton is further enhanced by a variety of other enzymatic oxidation and functionalization steps. These late-stage modifications are crucial for generating the vast array of lanostane analogues found in nature. researchgate.net

These additional enzymatic steps can include the activities of other oxidases, which may introduce further hydroxylations or other oxygen-containing functional groups at various positions on the lanostane framework. For example, the formation of complex lanostanoids can involve a cascade of reactions, including Wagner-Meerwein-type rearrangements, which alter the core ring structure. researchgate.net The bioinspired synthesis of spirochensilide A from lanosterol, for instance, features such a rearrangement. researchgate.net

Enzymatic Baeyer-Villiger oxidation has also been postulated to occur in the biosynthesis of some lanostanoids, leading to the formation of unusual anhydride (B1165640) moieties in the ring structure, as seen in applanhydrides A and B from Ganoderma applanatum. x-mol.net These diverse enzymatic reactions underscore the modular and combinatorial nature of lanostanoid biosynthesis, where a common precursor is tailored into a multitude of structurally distinct and often biologically active molecules.

Postulated Biosynthetic Routes for Specific Lanostane Analogues

The biosynthesis of a specific lanostane analogue from the initial lanosterol precursor involves a coordinated sequence of the aforementioned enzymatic modifications. The elucidation of these pathways is often guided by the co-isolation of structurally related intermediates from a single biological source and by bioinspired synthetic studies.

For example, a postulated biosynthetic pathway for highly oxygenated lanostane triterpenes isolated from Ganoderma australe can be proposed. mdpi.comsemanticscholar.org Starting from lanosterol, a series of oxidative modifications, likely catalyzed by a suite of P450 enzymes, would introduce hydroxyl and keto groups at various positions on the lanostane core and side chain. Subsequent actions of dehydrogenases could further oxidize hydroxyls to ketones, and methyltransferases could modify the side chain.

The biosynthesis of unusually cyclized triterpenoids, such as those with seco- or nor-lanostane skeletons, involves even more complex enzymatic transformations, including oxidative bond cleavages and rearrangements. rsc.org For instance, the proposed biosynthesis of nototrone A involves enzymatic oxidation, decarboxylation, and further oxidation at C-13. rsc.org

Bioinspired total synthesis has also served as a powerful tool to probe and validate proposed biosynthetic pathways. The synthesis of spirochensilide A from lanosterol, for example, modified the initial biosynthetic speculation and provided a synthetic route to other lanostanes with rearranged methyl groups. researchgate.net These studies, combining natural product isolation, genetic and enzymatic characterization, and chemical synthesis, are progressively unraveling the intricate biosynthetic routes that lead to the vast diversity of lanostane analogues.

Chemical Synthesis and Derivatization of Lanostan 1 One and Its Analogues

Total Synthesis Approaches for the Lanostane (B1242432) Core

The de novo construction of the lanostane tetracycle is a formidable task in organic synthesis. While numerous methods exist for simpler steroid systems, the increased complexity of the lanostane framework has limited the number of successful total syntheses. nih.gov

Despite extensive research into the biosynthesis of lanosterol (B1674476) and the development of powerful biomimetic cyclization reactions, few successful de novo asymmetric syntheses of complex lanostane triterpenoids have been reported. nih.gov Historically, only a handful of total syntheses of lanostane natural products have been achieved, including the landmark synthesis of lanosterol from cholesterol by Woodward in 1957, a synthesis of lanostenol from vitamin D by Corey in 1994, and a de novo asymmetric synthesis of fomitellic acid B by Kobayashi in 2009. nih.govrsc.orgdartmouth.edu

A more recent and innovative approach involves a counter-biomimetic transformation. nih.gov Researchers have developed an oxidative rearrangement that facilitates a cucurbitane-to-lanostane skeletal transformation. nih.govresearchgate.net This strategy is noteworthy because it proceeds in the opposite direction of known biomimetic pathways. nih.gov The process involves an oxidative dearomatization/Wagner–Meerwein rearrangement of a substrate containing the cucurbitane triad (B1167595) of quaternary centers (C9, C13, C14). nih.gov This selectively shifts the methyl group from C9 to C10, establishing the characteristic lanostane triad of quaternary centers at C10, C13, and C14 and yielding a functionalized C-ring. nih.govresearchgate.net

| Synthetic Approach | Key Reaction | Precursor Type | Target Skeleton | Notable Example |

| Biomimetic Polyene Cyclization | Cation-olefin cyclization | Polyene | Lanostane | Kobayashi's synthesis of Fomitellic Acid B nih.govdartmouth.edu |

| Counter-Biomimetic Rearrangement | Oxidative dearomatization/Wagner–Meerwein rearrangement | Cucurbitane-like intermediate | Lanostane | Micalizio's cucurbitane-to-lanostane transformation nih.govresearchgate.net |

This table summarizes key de novo asymmetric strategies for synthesizing the lanostane core.

The construction of the fused four-ring system of lanostane is the central challenge in its synthesis. Several powerful methodologies have been employed to achieve this.

Biomimetic Polyene Cyclization: Inspired by the biosynthesis of lanosterol from 2,3-oxidosqualene (B107256), this strategy involves the cyclization of a linear polyene precursor to form the tetracyclic core. nih.govlibretexts.org Kobayashi's synthesis of fomitellic acid B utilized a biomimetic polyene cyclization to generate the AB-ring system. dartmouth.edu This process is initiated by the generation of a carbocation, which triggers a cascade of intramolecular alkylations to form the rings. libretexts.org

Annulative Cross-Coupling and Intramolecular Heck Reaction: A modern strategy provides access to the tetracyclic system through a sequence involving a metallacycle-mediated annulative cross-coupling followed by an intramolecular Heck reaction. nih.govacs.org This approach was used to create a stereodefined polyunsaturated tetracycle possessing the C9 and C13 quaternary centers, which serves as a precursor to the cucurbitane system that can then be rearranged to the lanostane skeleton. nih.govacs.org

Diels-Alder Cycloaddition: In the mid-1980s, Reusch's group developed a strategy using a Lewis acid-catalyzed Diels–Alder cycloaddition. dartmouth.edu The reaction between a diene (representing the CD-ring system) and a substituted benzoquinone delivered a lanostane-like structure with the three crucial quaternary centers at C10, C13, and C14 in the correct relative stereochemistry. dartmouth.edu

De Novo Asymmetric Synthetic Strategies

Semi-Synthesis and Chemical Modifications from Natural Lanosterol and Other Precursors

Given the challenges of total synthesis, the semi-synthesis of lanostane analogues from abundant natural precursors like lanosterol is a common and highly effective strategy. dartmouth.eduresearchgate.net This approach allows for the generation of novel derivatives by leveraging the pre-existing complex core. acs.org

The specific functionalization of the lanostane skeleton is crucial for exploring structure-activity relationships. The C-32 position, in particular, has been a target for chemical modification. Lanosterol has been successfully converted into a variety of 32-functionalized derivatives. rsc.org

Key transformations include the synthesis of 3β-acetoxylanost-7-en-32-onitrile, which can be further converted to 3β-acetoxylanost-7-en-32-al and 3β,32-diacetoxylanost-7-ene. rsc.org An analogous route was used to prepare 3β-acetoxy-11-oxolanost-8-en-32-onitrile. rsc.org A critical reaction in these synthetic sequences is the hypoiodite (B1233010) reaction of a 7α-hydroxy lanostane derivative, which facilitates functionalization at the C-32 methyl group. nih.gov This methodology led to the synthesis of 3β-hydroxylanost-7-en-32-oic acid, a derivative noted for its antineoplastic activity. nih.gov

Glycosylation of triterpenoids can significantly alter their biological properties. Researchers have synthesized a series of lanostane-type triterpenoid (B12794562) derivatives, including N-glycosides, starting from natural lanosterol. scilit.comnih.gov In a typical synthesis, an aglycone is connected to a sugar moiety via a C-N bond at the anomeric carbon. researchgate.net For example, N-β-d-galactoside and N-β-d-2-acetamido-2-deoxyglucoside of lanostane have been prepared and evaluated for biological activity. nih.gov These studies demonstrate that the lanostane skeleton can be effectively derivatized with various sugar units, providing a route to novel bioactive compounds. nih.gov

The lanostane framework can be chemically rearranged to produce other important triterpenoid skeletons, such as cucurbitanes and fusidanes. researchgate.net These rearrangements are typically initiated from C-9 carbocations derived from 9,11-epoxylanostanes. researchgate.net The specific outcome of the rearrangement is highly dependent on the stereochemistry of the starting epoxide.

Formation of 31-Norcucurbitanes: The Boron trifluoride-etherate (BF₃·Et₂O)-catalyzed rearrangement of 9β,11β-epoxy-4β-demethyl-5α-lanostane derivatives in acetic anhydride (B1165640) results in a 19(10→9β)abeo compound, which possesses the 31-norcucurbitane skeleton. researchgate.netresearchgate.net This transformation involves the migration of the C-10 methyl group to the C-9 position. cdnsciencepub.com

Formation of Fusidanes: In contrast, when a 9α,11α-epoxide derivative is subjected to the same reaction conditions, it yields a fusidenone (31-norprotostane) product in high yield. researchgate.netresearchgate.net This product has the characteristic carbon skeleton of the steroidal antibiotic fusidic acid. researchgate.net Fusidanes are fungal products characterized by a 29-nor protostane (B1240868) structure. researchgate.net

| Starting Epoxide Stereochemistry | Catalyst | Rearrangement Type | Product Skeleton |

| 9β,11β-Epoxy-lanostane | BF₃·Et₂O | 19(10→9β)abeo | 31-Norcucurbitane researchgate.net |

| 9α,11α-Epoxy-lanostane | BF₃·Et₂O | Wagner-Meerwein | Fusidane (31-Norprotostane) researchgate.net |

This table details the skeletal rearrangements of epoxylanostanes leading to different triterpenoid analogues.

Preparation of Lanostane-Type Triterpenoid Glycosides (e.g., N-Glycosides)

Chemo-Enzymatic Synthetic Methodologies

The synthesis of complex natural products such as lanostane-type triterpenoids presents significant challenges for traditional organic chemistry, often requiring intricate protecting group strategies and resulting in low yields. Chemo-enzymatic synthesis has emerged as a powerful alternative, merging the precision of biological catalysts with the versatility of chemical reactions to construct complex molecular architectures efficiently. researchgate.netacademie-sciences.frresearchgate.net This approach leverages enzymes for reactions that are difficult to achieve with conventional chemical methods, such as selective C-H functionalization, and combines them with robust chemical transformations to build molecular scaffolds. beilstein-journals.org The integration of biocatalysis is particularly advantageous for producing bioactive compounds, offering pathways that can be more sustainable and efficient than purely chemical or biological methods. researchgate.netacademie-sciences.fr

Integration of Chemical and Enzymatic Transformations in Lanostane Synthesis

The core principle of chemo-enzymatic synthesis lies in the strategic combination of chemical and enzymatic steps to create novel and efficient routes to target molecules. researchgate.net This hybrid methodology circumvents many of the limitations inherent in either approach alone. researchgate.net While chemical synthesis offers unparalleled flexibility in bond formation, achieving high regio- and stereoselectivity in complex substrates like lanostanes can be arduous. Conversely, while biosynthesis offers exquisite selectivity, its application can be limited by substrate scope and the complexity of engineering entire metabolic pathways. Chemo-enzymatic strategies provide a solution by using chemical methods to construct a core structure which is then modified by one or more enzymatic steps, or by using enzymes to create chiral synthons for subsequent chemical elaboration. beilstein-journals.org

Recent approaches to the total synthesis of natural products often classify chemo-enzymatic strategies into several categories. researchgate.netbeilstein-journals.org These include the use of enzymes for:

Regio- and stereoselective late-stage functionalization of complex, chemically-synthesized scaffolds. beilstein-journals.org

The generation of highly reactive intermediates that can be channeled into subsequent chemical transformations. beilstein-journals.org

The construction of macrocyclic or fused-ring systems through selective cyclization reactions. beilstein-journals.org

A prominent example of this integration is the synthesis of various steroids where enzymes are used for challenging late-stage oxidations. For instance, a chemo-enzymatic strategy for the synthesis of 9,10-secosteroids utilizes a 3-ketosteroid 9α-hydroxylase (KSH) to perform an efficient C9–C10 bond cleavage on a tetracyclic steroid precursor assembled chemically. researchgate.net This highlights the potential for using enzymes to perform specific, targeted modifications on a lanostane framework that would be difficult to achieve using conventional reagents. Similarly, the bioinspired synthesis of spirochensilide A, a rearranged lanostane, begins with the natural product lanosterol and employs a series of chemical transformations, including oxidation, rearrangement, and spiroketal formation, to achieve the complex target structure. researchgate.net

Table 1: Examples of Chemo-Enzymatic Strategies in Steroid and Terpenoid Synthesis

| Target Compound Class | Chemical Phase | Enzymatic Phase | Purpose of Integration | Reference |

|---|---|---|---|---|

| 9,10-Secosteroids | Synthesis of tetracyclic steroid precursor | C9-C10 bond cleavage and A-ring aromatization via 3-ketosteroid 9α-hydroxylase (KSH) | Efficient and selective fragmentation of a complex core structure. | researchgate.net |

| Cotylenol | Assembly of 5/8/5 tricyclic scaffold from (+)-limonene oxide | Late-stage stereoselective hydroxylations using engineered P450 enzymes | Introduction of multiple oxygen functionalities with precise stereocontrol on a complex scaffold. | beilstein-journals.org |

| Trichodimerol | Synthesis of sorbicillin (B1241578) monomer | FAD-dependent monooxygenase (SorbC) catalyzes oxidative dearomatization and dimerization | In situ generation of a reactive intermediate to trigger a cascade reaction for scaffold construction. | researchgate.netbeilstein-journals.org |

| Spirochensilide A | Ozonation, rearrangement, and side-chain elongation of lanosterol | (Bioinspired) - This synthesis is primarily chemical but follows a proposed biosynthetic pathway. | Demonstrates chemical methods to achieve complex skeletal rearrangements found in nature. | researchgate.net |

Exploitation of Regio- and Stereoselective Enzymatic Steps

A key advantage of incorporating enzymes into synthetic routes is their ability to catalyze reactions with exceptional levels of selectivity, often on specific positions of a complex molecule without the need for protecting groups. mdpi.commdpi.com This is a result of the enzyme's precisely shaped active site, which binds the substrate in a specific orientation, allowing the reaction to occur at a particular atom (regioselectivity) and to produce a single stereoisomer (stereoselectivity). mdpi.com

In the context of lanostane synthesis, enzymes offer solutions to several synthetic challenges. The lanostane skeleton features multiple potentially reactive sites, and selectively modifying just one—for instance, introducing a ketone or hydroxyl group at a specific carbon—is a non-trivial task for conventional chemistry. Biocatalysis provides a powerful tool to achieve such precise transformations. researchgate.net

Research into the biosynthesis of lanostane-type triterpenoids in organisms like the medicinal mushroom Antrodia camphorata has identified several key enzymes that perform highly selective modifications. nih.gov These enzymes could be harnessed for in vitro chemo-enzymatic processes. For example, the short-chain dehydrogenase AcSDR6 has been shown to regio- and stereoselectively catalyze the dehydrogenation of the 3β-hydroxyl group of lanostane precursors to produce the corresponding 3-keto triterpenoids. nih.gov This enzymatic step is a direct route to producing a lanostan-3-one skeleton from a more readily available 3β-hydroxy-lanostane precursor like lanosterol.

Table 2: Regio- and Stereoselective Enzymes for Lanostane Modification

| Enzyme | Enzyme Class | Organism Source | Substrate Type | Reaction | Regio-/Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| AcSDR6 | Short-Chain Dehydrogenase/Reductase (SDR) | Antrodia camphorata | Lanostane Triterpenoid | Dehydrogenation | Selectively oxidizes the 3β-hydroxyl group to a 3-keto group. | nih.gov |

| AcCYP4 | Cytochrome P450 Monooxygenase | Antrodia camphorata | Lanostane Triterpenoid | Hydroxylation / Desaturation | Introduces a 15α-hydroxyl group and creates a Δ⁷,⁹⁽¹¹⁾ diene system. | nih.gov |

| KSH | Rieske Oxygenase-like Hydroxylase | (Various bacteria) | 3-Ketosteroids | Hydroxylation / C-C Cleavage | Performs 9α-hydroxylation, leading to A-ring aromatization or C9-C10 bond cleavage. | researchgate.net |

| SorbC | FAD-dependent Monooxygenase | Penicillium chrysogenum | Sorbicillinol | Oxidative Dearomatization | Enantioselective hydroxylation to generate a specific cyclohexadienone intermediate. | beilstein-journals.org |

Structural Elucidation and Characterization Methodologies for Lanostane Triterpenoids

Advanced Spectroscopic Techniques

Modern structural elucidation hinges on sophisticated spectroscopic techniques that probe the molecular structure at the atomic level. For complex molecules like lanostane (B1242432) triterpenoids, no single method is sufficient; instead, a combination of techniques is employed to piece together the structural puzzle. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of lanostane triterpenoids. nih.govnih.gov

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR spectra are the foundational step in the structural analysis of lanostane triterpenoids. The ¹H NMR spectrum reveals the number and types of protons, their chemical environment, and their coupling relationships with neighboring protons. For a typical lanostane skeleton, the ¹H NMR spectrum shows characteristic signals for numerous methyl groups, including tertiary, secondary, and sometimes vinylic methyls, which appear in distinct regions of the spectrum. semanticscholar.orgnih.gov For instance, the analysis of various lanostane triterpenoids frequently shows signals for seven or more methyl groups, along with methine and methylene (B1212753) protons across the tetracyclic core and the side chain. mdpi.comalghad.edu.ly

Table 1: Representative ¹H and ¹³C NMR Data for a Lanostane Triterpenoid (B12794562) Skeleton Note: This table presents example data for a related lanostane compound, 20-hydroxyeuphorbol-7-one, to illustrate typical chemical shifts, as detailed published data for Lanostan-1-one is limited. mdpi.com

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 35.4 (CH₂) | 1.43 (m), 1.95 (m) |

| 2 | 27.8 (CH₂) | 1.69 (m) |

| 3 | 78.1 (CH) | 3.26 (dd, 11.6, 3.2) |

| 4 | 38.9 (C) | - |

| 5 | 52.3 (CH) | 1.48 (m) |

| 7 | 199.2 (C) | - |

| 8 | 138.5 (C) | - |

| 9 | 164.8 (C) | - |

| 10 | 37.5 (C) | - |

| 18 | 18.9 (CH₃) | 0.83 (s) |

| 19 | 24.3 (CH₃) | 1.16 (s) |

| 21 | 27.2 (CH₃) | 1.01 (d, 6.6) |

| 28 | 27.9 (CH₃) | 0.94 (s) |

| 29 | 15.3 (CH₃) | 1.00 (s) |

| 30 | 22.0 (CH₃) | 0.88 (s) |

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace out spin systems and establish the sequence of protons within fragments of the molecule, such as the side chain or parts of the ring system. mdpi.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It is essential for assigning the ¹³C signals based on the more easily interpreted ¹H signals. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it reveals long-range correlations (typically over two or three bonds) between protons and carbons. These correlations are used to connect the fragments identified by COSY and to place quaternary carbons and functional groups within the molecular framework. For example, correlations from methyl protons to adjacent quaternary carbons are key in defining the tetracyclic structure of lanostanes. d-nb.infooncotarget.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. They are vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the rings (α or β). For instance, NOESY correlations between specific methyl groups and methine protons can confirm the chair or boat conformations of the rings and the stereochemistry at chiral centers. mdpi.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Molecular Formula Determination

HR-ESIMS is a highly accurate technique used to determine the molecular weight of a compound with very high precision (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula by comparing the measured mass to calculated masses for all possible elemental compositions. mdpi.comnih.gov For lanostane triterpenoids, HR-ESIMS data are typically reported as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. mdpi.comd-nb.info The resulting molecular formula is critical for calculating the degree of unsaturation (rings and double bonds) in the molecule, which must be consistent with the structure proposed from NMR data. mdpi.comnih.gov

Table 2: Examples of Molecular Formula Determination using HR-ESIMS for Lanostane Triterpenoids

| Compound | Molecular Formula | Ion | m/z (Calculated) | m/z (Found) | Reference |

| Officimalonic acid I | C₃₄H₅₀O₈ | [M+Na]⁺ | 609.3403 | 609.3382 | nih.gov |

| 20-Hydroxyeuphorbol-7-one | C₃₁H₅₁O₃ | [M+H]⁺ | 471.3833 | 471.3826 | mdpi.com |

| Leucocontextin U | C₃₀H₅₀O₆ | [M-H]⁻ | 507.3680 | 507.3681 | d-nb.info |

| Ganoaustralenone C | C₃₀H₄₂O₇ | [M+Na]⁺ | 537.2823 | 537.2818 | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, usually the molecular ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). The resulting fragmentation pattern can provide valuable structural information. conicet.gov.ar For lanostane-type triterpenoids, fragmentation often involves characteristic cleavages of the tetracyclic ring system and the C-17 side chain. acs.org The analysis of these fragmentation pathways can help differentiate between isomers and confirm the nature of the side chain and the substitution pattern on the rings. thieme-connect.comresearchgate.net While detailed MS/MS studies for this compound are not widely published, analysis of related compounds shows that the fragmentation is influenced by the position of double bonds and functional groups, providing a fingerprint that aids in structural confirmation. conicet.gov.ar

Ultraviolet-Visible (UV) Spectroscopy

X-ray Crystallographic Analysis for Absolute and Relative Configuration

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the complete three-dimensional structure of a molecule, including both its relative and absolute configuration. researchgate.netbsb-muenchen.de This technique is contingent on the ability to grow a high-quality single crystal of the compound.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions. This reveals the bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, thereby establishing the relative stereochemistry of all chiral centers.

For determining the absolute configuration, the analysis of anomalous dispersion effects is often employed, particularly when heavy atoms are present in the structure. This powerful technique has been successfully used to establish the stereochemistry of numerous complex lanostane triterpenoids, providing a solid foundation for the validation of structures determined by other spectroscopic means. nih.govfrontiersin.org

Chiral Analysis Methods for Stereochemical Assignment

When X-ray crystallography is not feasible, various chiral analysis methods are employed to determine the absolute configuration of stereogenic centers.

Chemical derivatization methods involve reacting a chiral molecule with a chiral derivatizing agent to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will also differ, allowing for the determination of the absolute configuration of the original molecule.

Mosher's Method : This method is widely used for determining the absolute configuration of secondary alcohols. mdpi.comencyclopedia.pub The alcohol is reacted with the (R) and (S) enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form two diastereomeric esters. stackexchange.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced. mdpi.com Protons on one side of the Mosher's ester plane will experience shielding by the phenyl group, while those on the other side will be deshielded. The consistent pattern of positive and negative Δδ values reveals the stereochemistry. nih.govresearchgate.net

Phenylglycine Methyl Ester (PGME) Method : This method is particularly useful for determining the absolute configuration of chiral carboxylic acids. researchgate.netacs.org The carboxylic acid is converted into amide derivatives using (R)- and (S)-phenylglycine methyl ester. nih.gov Similar to Mosher's method, the analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) for the protons adjacent to the chiral center in the two diastereomeric amides allows for the assignment of the absolute configuration. mdpi.comtandfonline.com This technique has been instrumental in assigning the stereochemistry of the C-25 side chain in many lanostane triterpenoids that possess a carboxylic acid function. researchgate.netmdpi.com

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is highly sensitive to the three-dimensional structure and absolute configuration of a compound. ull.es

For lanostane triterpenoids like this compound, the ketone chromophore gives rise to a characteristic ECD signal (Cotton effect). The sign and magnitude of this Cotton effect are directly related to the stereochemistry of the surrounding chiral centers. alghad.edu.ly

Modern approaches combine experimental ECD measurements with quantum chemical calculations. nih.gov The procedure involves:

Determining the relative configuration using NMR.

Performing a conformational search to identify the most stable conformers of the molecule.

Calculating the theoretical ECD spectrum for an assumed absolute configuration (e.g., the R configuration) by averaging the spectra of the stable conformers.

Comparing the calculated spectrum with the experimental one. If the spectra match, the assumed absolute configuration is correct. If they are mirror images, the absolute configuration is the opposite (S). encyclopedia.pub

This method has become a powerful and reliable tool for assigning the absolute configuration of complex natural products, including lanostane triterpenoids, especially when crystals suitable for X-ray analysis cannot be obtained. frontiersin.orgnih.gov

Chemical Derivatization Methods (e.g., Mosher's Method, Phenylglycine Methyl Ester (PGME) Method)

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. These techniques are essential for the isolation, purification, and quantification of lanostane triterpenoids from complex natural extracts.

Separation and Isolation:

Column Chromatography (CC): This is a fundamental technique for the large-scale purification of compounds. A solid stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column, and the crude extract is applied to the top. A liquid mobile phase (solvent or solvent mixture) is then passed through the column, and the components separate based on their differing affinities for the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. It utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to much higher separation efficiency. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile (B52724)/water or methanol/water gradients), is commonly used for the separation of lanostane triterpenoids. acs.org

Quantification:

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and selective analytical method for the quantification of lanostane triterpenoids. UPLC uses even smaller column particles than HPLC, providing faster and more efficient separations. The UPLC system is coupled to a tandem mass spectrometer, which acts as a highly specific detector. By monitoring specific parent-to-daughter ion transitions (a mode known as Multiple Reaction Monitoring or MRM), it is possible to accurately quantify target compounds even at very low concentrations in complex matrices. researchgate.netthieme-connect.com This method is validated for linearity, precision, and accuracy and is widely applied for the quality control of materials containing lanostane triterpenoids. thieme-connect.com

| Technique | Stationary Phase | Mobile Phase | Application |

| Column Chromatography | Silica Gel, Alumina | Organic Solvents (e.g., Hexane, Ethyl Acetate) | Preparative Isolation, Purification |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | Analytical Separation, Purification |

| UPLC-MS/MS | C18 (Reversed-Phase) | Acetonitrile/Water with modifiers (e.g., formic acid) | High-Resolution Separation, Quantification |

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a fundamental technique for the analysis of lanostane triterpenoids. nih.gov While many triterpenoids, including lanostanes, lack a strong chromophore, making UV detection challenging, this method is still widely used for quantification and quality control. thermoscientific.com The sensitivity of the analysis is dependent on the wavelength selected for detection. For instance, in the analysis of triterpenoids from Antrodia camphorata, UV wavelengths between 235 nm and 255 nm have been utilized. google.com

A simple and accurate HPLC-UV method was developed for the simultaneous quantification of five lanostane-type triterpenes in the fruit bodies of Fomes officinalis. nih.gov This method employed a gradient elution on a C18 column and was validated for linearity, precision, and accuracy, proving its suitability for quality control of this medicinal fungus. nih.gov The validation of such methods typically ensures that calibration curves show good linear regression (r > 0.999) and that the relative standard deviation for intra- and inter-day assays is low. nih.gov

Despite its utility, the primary limitation of HPLC-UV is the relatively low sensitivity for compounds without significant UV absorption. thermoscientific.com For example, one study reported limits of detection of 50 and 135 ng on-column for oleanolic and ursolic acids, respectively, using UV detection at 210 nm. thermoscientific.com

Table 1: Example of HPLC-UV Conditions for Lanostane Triterpenoid Analysis

| Parameter | Condition | Source |

| Column | Agilent Zorbax Eclipse XDB-C18 | nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and formic acid | nih.gov |

| Detector | UV | nih.govgoogle.com |

| UV Wavelength | 210 nm - 255 nm | thermoscientific.comgoogle.com |

| Application | Quantification of lanostane triterpenes in Fomes officinalis | nih.gov |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or UHPLC-MS/MS) is a highly sensitive and specific technique for the analysis of lanostane triterpenoids. researchgate.netthieme-connect.com It combines the superior separation efficiency of UPLC, which uses smaller particle size columns, with the precise mass detection of tandem mass spectrometry. This combination allows for the rapid identification and quantification of triterpenoids, even at low concentrations in complex matrices. researchgate.netthieme-connect.comresearchgate.net

This technique has been successfully applied to the determination of lanostane triterpenoids in various fungi. For example, a comprehensive UPLC-MS/MS method was developed to quantify eight different ganoderic acids in the mycelia of Ganoderma lingzhi. researchgate.netthieme-connect.com The analysis was performed on a reversed-phase C18 column using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. researchgate.netthieme-connect.com Another study utilized UHPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) to identify 70 different triterpenes in 18 strains of Ganoderma spp. researchgate.net

A key advantage of UPLC-MS/MS is its ability to distinguish between structural isomers, a common challenge in triterpenoid analysis. researchgate.net By integrating ion mobility spectrometry (IMS) with UPLC-MS/MS, researchers have been able to identify 121 lanostane-type triterpene acids in Poria cocos based on their high-resolution molecular mass, fragment ions, and collision cross-section values. researchgate.net To overcome the poor ionization efficiency of some lanostane-type triterpene acids, a derivatization strategy using quaternary ammonium (B1175870) cations has been developed, enabling highly sensitive quantification by UHPLC-MS/MS without the need for individual standards. nih.gov

Table 2: UPLC-MS/MS Applications in Lanostane Triterpenoid Research

| Application | Key Findings | Source |

| Quantification of Ganoderic Acids | Developed a sensitive method for quantifying 8 ganoderic acids in Ganoderma mycelia; used for chemotaxonomy. | researchgate.netthieme-connect.com |

| Identification in Poria cocos | Identified 121 lanostane-type triterpene acids, including isomers, by combining UPLC-MS with ion mobility. | researchgate.net |

| Analysis of Lanostane Saponins (B1172615) | Used HRMS and MS/MS to determine the structures of new saponins from Vitaliana primuliflora. | mdpi.com |

| Quantification without Standards | Developed a derivatization method for highly sensitive quantification of 53 lanostane-type triterpene acids. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of triterpenoids, including those of the lanostane class. scielo.brnih.gov This method is particularly suitable for volatile or semi-volatile compounds. For non-volatile triterpenoids, derivatization is often required to increase their volatility and thermal stability. ijpsonline.com The technique separates compounds in a gaseous mobile phase, which then enter a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns. scirp.org

GC-MS has been employed to identify triterpenoids in various natural extracts. A study on yellow Cuban propolis successfully identified triterpenoids with oleanane, lupane, ursane, and lanostane skeletons for the first time in propolis. nih.gov In another study, GC-MS analysis of fractions from Vernonanthura patens leaves led to the identification of several triterpenoids, including lupenone. scirp.org The analytical conditions, such as the type of column and temperature programming, are critical for achieving good separation. For instance, a DB-17HT column was found to be effective for separating triterpene isomers in commercial oleoresins. scielo.br

For the specific compound this compound, the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains a reference mass spectrum (NIST Number 48940), which can be used for its identification in GC-MS analyses. nih.gov However, some studies suggest that GC-MS may be less effective than techniques like HPTLC for detecting a broad range of triterpenes in a sample, as it may only identify a subset of the compounds present. ijpsonline.com

Table 3: GC-MS Operating Parameters for Triterpenoid Analysis

| Parameter | Example Condition | Source |

| Chromatograph | Agilent 7890A | ijpsonline.comscirp.org |

| Column | DB-17HT or DB-5MS | scielo.brijpsonline.com |

| Carrier Gas | Helium | scielo.br |

| Injector Temperature | 250 °C - 280 °C | scielo.brijpsonline.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | scielo.br |

| Mass Range | 70 to 800 Da | scielo.br |

Preparative Chromatography for Isolation and Purification

Preparative chromatography is essential for isolating and purifying individual lanostane triterpenoids from complex natural extracts for subsequent structural elucidation and bioactivity studies. nih.govmdpi.comnih.gov This process involves a series of chromatographic steps to separate the target compounds from other metabolites. mdpi.com

The isolation process typically begins with column chromatography (CC) over silica gel or Sephadex LH-20, followed by further fractionation using techniques like flash chromatography. nih.govmdpi.comresearchgate.net Final purification is often achieved using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govsci-hub.se For example, the isolation of new lanostane triterpenoids from the mushroom Pholiota populnea involved a combination of open column chromatography, flash chromatography, gel filtration, preparative thin-layer chromatography (TLC), and HPLC. nih.govmdpi.com Similarly, anti-bacterial lanostane triterpenoids were purified from Fomitopsis pinicola using Sephadex LH-20 column chromatography and preparative-scale HPLC. nih.gov

The choice of stationary and mobile phases is critical for successful separation. Reversed-phase semi-preparative HPLC is a common final step, as seen in the purification of lanostane triterpenoids from Ganoderma species. sci-hub.se The successful isolation yields pure compounds, which are then subjected to spectroscopic analysis (e.g., NMR, MS) to determine their exact structure. mdpi.commdpi.com

Table 4: Common Chromatographic Techniques for Lanostane Triterpenoid Isolation

| Technique | Purpose | Source |

| Column Chromatography (CC) | Initial fractionation of crude extract | nih.govalghad.edu.ly |

| Flash Chromatography (FC) | Rapid separation of fractions | mdpi.comresearchgate.net |

| Sephadex LH-20 | Size-exclusion chromatography to separate by molecular weight | nih.gov |

| Preparative TLC | Small-scale purification | mdpi.comsci-hub.se |

| Preparative/Semi-preparative HPLC | Final, high-resolution purification of individual compounds | nih.govsci-hub.se |

Structure Activity Relationship Sar Studies of Lanostane Triterpenoids

Methodological Approaches to SAR Determination

Systematic Chemical Derivatization and Analogue Synthesis for SAR Mapping

A primary strategy in SAR studies is the systematic chemical modification of a lead lanostane (B1242432) triterpenoid (B12794562) structure. This involves the targeted synthesis of a series of analogues where specific functional groups or structural motifs are altered. For instance, modifications can include the introduction, removal, or alteration of hydroxyl groups, the saturation or isomerization of double bonds, and the modification of side chains. nih.gov High-performance liquid chromatography (HPLC) is a key analytical technique for the analysis of these triterpenoids; however, their structural similarities and lack of strong UV-absorbing groups can present challenges. Chemical derivatization is often employed to improve separation and detection sensitivity in HPLC analysis. xjtu.edu.cn

The synthesis of these derivatives allows for a direct assessment of the contribution of each modified feature to the biological activity. By comparing the activity of the parent compound with its synthetic analogues, researchers can map the key pharmacophoric elements required for a desired biological effect. This process of creating a library of related compounds is essential for building a comprehensive SAR model.

Correlative Analysis of Structural Modifications with Observed Bioactivity

Once a series of lanostane triterpenoid analogues has been synthesized and their biological activities have been evaluated, the next step is to perform a correlative analysis. This involves systematically comparing the structural changes across the series of compounds with the corresponding changes in their measured bioactivity. rsc.org

For example, if a series of analogues with varying substituents at a particular position on the lanostane skeleton is tested, a clear trend may emerge. A positive correlation would suggest that a particular functional group enhances activity, while a negative correlation would indicate its detrimental effect. This analysis helps to identify the key structural features that are either essential for or detrimental to the biological activity of interest. rsc.org Computational methods can also be employed to further refine these correlations and develop predictive models.

Identification of Critical Structural Features Impacting Biological Activity

Through extensive SAR studies, several key structural features of lanostane triterpenoids have been identified as being critical for their diverse biological activities. These include the position and stereochemistry of hydroxyl groups, the presence and location of double bonds, and the nature of carboxylic acid groups and side chain modifications.

Influence of Hydroxyl Group Position and Stereochemistry (e.g., C-3, C-11, C-20)

The presence, position, and stereochemistry of hydroxyl (-OH) groups on the lanostane skeleton play a pivotal role in determining the biological activity of these compounds.

C-3 Hydroxyl Group: A hydroxyl group at the C-3 position is often crucial for various biological activities. For instance, in studies on α-glucosidase inhibitors, the presence of a C-3 hydroxyl group was found to be necessary for enhancing inhibitory activity in ganoderma alcohols. nih.gov Similarly, in certain anti-HIV triterpenoid derivatives, modifications at the C-3 position significantly altered cytotoxic potency and selectivity. nih.gov The stereochemistry of this group is also important; for example, the C-3 epimer of betulinic acid showed decreased cytotoxicity compared to the parent compound. nih.gov In some cases, acetylation of the C-3 hydroxyl group can negatively impact cytotoxic activity. nih.gov

C-11 Hydroxyl Group: The hydroxyl group at the C-11 position has been identified as an important feature for the α-glucosidase inhibitory activity of ganoderma acids. nih.gov

C-20 Hydroxyl Group: The presence of a hydroxyl group at the C-20 position has been highlighted as a significant factor in the bioactivity of certain lanostane triterpenoids. mdpi.com For example, inotodiol, which possesses a hydroxyl group at C-22, is considered a primary medicinal component of the Chaga mushroom, exhibiting antiproliferative effects. researchgate.net

The following table summarizes the influence of hydroxyl group position on the bioactivity of selected lanostane triterpenoids.

| Compound/Class | Position of -OH | Bioactivity | Finding |

| Ganoderma Alcohols | C-3 | α-Glucosidase Inhibition | Necessary for increased activity. nih.gov |

| Ganoderma Acids | C-11 | α-Glucosidase Inhibition | Important feature for activity. nih.gov |

| Betulinic Acid Analogue | C-3 | Cytotoxicity | C-3 epimer showed decreased activity. nih.gov |

| Inotodiol | C-22 | Antiproliferative | OH-group at C-22 suggested to be important. researchgate.net |

Significance of Double Bond Moieties (e.g., Δ20(22), Δ24(25))

The presence and location of double bonds within the lanostane framework are also critical determinants of biological activity.

Δ20(22) Double Bond: A double bond between carbons 20 and 22 in the side chain has been shown to improve the α-glucosidase inhibitory activity of ganoderma acids. nih.gov The geometry of this double bond can also be crucial, with some studies highlighting the importance of the (E)-configuration for specific activities. mdpi.com

Δ24(25) Double Bond: For ganoderma alcohols, a double bond between carbons 24 and 25 is necessary to increase α-glucosidase inhibitory activity. nih.gov

Δ7,9(11) System: In terms of cytotoxicity, a conjugated double bond system at Δ7,9(11) in the tetracyclic lanostane skeleton appears to be more important for potential cytotoxic activity than a (Δ8)α,β-unsaturated ketone system. nih.gov

The table below illustrates the significance of double bond moieties in lanostane triterpenoids.

| Compound/Class | Double Bond Position | Bioactivity | Finding |

| Ganoderma Acids | Δ20(22) | α-Glucosidase Inhibition | Improves inhibitory activity. nih.gov |

| Ganoderma Alcohols | Δ24(25) | α-Glucosidase Inhibition | Necessary for increased activity. nih.gov |

| Cytotoxic Lanostanoids | Δ7,9(11) | Cytotoxicity | Appears to be important for potent activity. nih.gov |

Role of Carboxylic Groups and Side Chain Modifications

Modifications to the carboxylic acid groups and the side chain of lanostane triterpenoids can have a profound impact on their biological profiles.

Carboxylic Acid Group: The presence of a carboxylic acid group in the side chain is essential for the recognition of α-glucosidase inhibitory activity in ganoderma acids. nih.gov For some seco-lanostane triterpenoids, a carboxylic moiety at the 3' position contributed to higher inhibitory activity against HIV-1 protease. ijpsonline.com In contrast, for certain anti-cancer derivatives of betulinic acid, replacement of the C-28 carboxyl group with ester and amide side chains generally resulted in inactive compounds. nih.gov

The following table summarizes the role of carboxylic groups and side chain modifications.

| Compound/Class | Structural Feature | Bioactivity | Finding |

| Ganoderma Acids | Carboxylic group in side chain | α-Glucosidase Inhibition | Essential for recognition of activity. nih.gov |

| Seco-lanostane triterpenoids | Carboxylic moiety at 3' position | HIV-1 Protease Inhibition | Conferred higher inhibitory activity. ijpsonline.com |

| Betulinic Acid Derivatives | C-28 carboxyl group | Cytotoxicity | Replacement generally led to inactive compounds. nih.gov |

| Anti-adipogenic Lanostanoids | A-seco-23→26 lactone skeleton | Anti-adipogenesis | Plays a key role in activity. mdpi.com |

| Antitrypanosomal Sterols | Oxygenated side chain | Antitrypanosomal | Dramatically increased activity. acs.org |

Impact of Specific Ring Modifications (e.g., A-seco-lactone, 27-nor-lanostane skeleton)

The structural diversity of lanostane triterpenoids is significantly enhanced by modifications to their core ring structure, which in turn has a profound impact on their biological activities. Key modifications include the cleavage of rings, such as in A-seco-lanostanes, and the shortening of the side chain, as seen in 27-nor-lanostane skeletons.

A-seco-lactone Skeleton:

Lanostane triterpenoids featuring an A-seco-lactone skeleton, where the A-ring is cleaved, have demonstrated notable biological effects, particularly in the realm of anti-adipogenesis. mdpi.comnih.gov Research on compounds isolated from Ganoderma applanatum has indicated that the A-seco-23→26 lactone skeleton may be a crucial feature for this activity. mdpi.comnih.gov Specifically, a structure-activity relationship analysis suggests that an A-seco-15β-hydroxy-7,8-epoxy-12-oxolanosta-9,11-en-23→27 lactone skeleton could be particularly important for the anti-adipogenic effect. nih.gov

In a study evaluating the anti-adipogenesis activities of various lanostane triterpenoids in a 3T3-L1 cell model, several compounds with the A-seco-lactone modification exhibited significant effects. mdpi.com For instance, certain compounds with this skeleton were found to have stronger anti-adipogenesis effects than the positive control, LiCl. mdpi.comnih.gov This highlights the potential of the A-seco-lactone framework as a template for developing new agents to combat obesity. researchgate.net

Table 1: Anti-adipogenic Activity of Selected A-seco-lanostane Triterpenoids

| Compound | Skeleton Type | Bioactivity | Reference |

| Compound 15 | A-seco-23→26 lactone | IC₅₀ = 6.42 μM | mdpi.comnih.gov |

| Compound 20 | A-seco-23→26 lactone | IC₅₀ = 5.39 μM | mdpi.comnih.gov |

| Compound 16 | A-seco-lactone | Stronger than LiCl (20 μM) | mdpi.comnih.gov |

| Compound 22 | A-seco-lactone | Stronger than LiCl (20 μM) | mdpi.comnih.gov |

| Compound 28 | A-seco-lactone | Stronger than LiCl (20 μM) | mdpi.comnih.gov |

| Compound 32 | A-seco-lactone | Stronger than LiCl (20 μM) | mdpi.comnih.gov |

27-nor-lanostane Skeleton:

Another significant modification is the loss of a carbon atom, typically from the side chain, leading to nor-lanostane derivatives. Triterpenoids with a 27-nor-lanostane carbon skeleton are unusual and have been isolated from fungi such as Ganoderma luteomarginatum. nih.gov These compounds, for instance, (5α,23E)-27-nor-lanosta-8,23-dien-3,7,25-trione and (5α,23E)-27-nor-3β-hydroxylanosta-8,23-dien-7,25-dione, have been investigated for their cytotoxic activities against various human cancer cell lines. nih.gov

Additionally, nor-lanostane skeletons where carbons C-25 to C-27 are absent have been identified from Fomitopsis pinicola. nih.govresearchgate.net These compounds, named nor-pinicolic acids A-F, represent a unique structural class first reported from this fungus. nih.govresearchgate.net Their discovery broadens the structural diversity of lanostanoids and presents new avenues for exploring their biological potential. Some lanostane triterpenoids with a conjugated double-bond Δ⁷,⁹⁽¹¹⁾ system in the tetracyclic skeleton have been suggested to be more important for potential cytotoxic activity than those with a (Δ⁸)α,β-unsaturated ketone system. mdpi.com

Stereochemical Configurations and their Contribution to Activity (e.g., 13R, 20(22)E)

The three-dimensional arrangement of atoms, or stereochemistry, within lanostane triterpenoids plays a critical role in determining their biological activity. Specific configurations at chiral centers and the geometry of double bonds can significantly influence how these molecules interact with biological targets.

The absolute configuration of chiral centers is a key determinant of bioactivity. For example, in a study of xuetonglactone A, the absolute stereochemistry of its seven chiral centers was determined as 5S, 12S, 13R, 14S, 17R, 20S, and 22R through a combination of ROESY correlations, ECD spectrum, and single-crystal X-ray diffraction. frontiersin.org This precise spatial arrangement is crucial for its observed inhibitory effects on iNOS activity in LPS-induced macrophages. frontiersin.org

The geometry of double bonds in the side chain is also of paramount importance. The 20(22)E configuration is an uncommon feature in the Ganoderma triterpene family but has been identified in several new lanostane triterpenoids isolated from Ganoderma australe. mdpi.com The E configuration of the C-20–C-22 double bond was assigned based on key ROESY correlations. mdpi.com This specific geometry, often incorporated into an α,β-unsaturated ketone group with a C-23 carbonyl, contributes to the unique chemical properties and potential bioactivities of these compounds. mdpi.com

Furthermore, the stereochemistry at other positions, such as C-24, can be distinguished using NMR techniques by observing the γ-effect of a nearby chiral center like C-20. acs.org For instance, the R and S isomers at C-24 can be differentiated by the chemical shifts of C-20 and C-24 in their ¹³C NMR spectra. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com These models are valuable for predicting the activity of new, untested compounds and for providing insights into the structural features that are important for bioactivity. medcraveonline.comnih.gov

Development and Application of 3D-QSAR Models for Lanostanoids

Three-dimensional QSAR (3D-QSAR) models are a powerful application of QSAR that consider the three-dimensional properties of molecules. wikipedia.org These models have been successfully developed and applied to study the cytotoxic activities of lanostane-type triterpenoids. oncotarget.comnih.govnih.gov

In one study, 3D-QSAR models were constructed for a series of 35 lanostane-type triterpenoids isolated from Ganoderma lucidum to analyze their cytotoxic effects against human breast carcinoma (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. oncotarget.comnih.govnih.gov The development of these models involves aligning the 3D structures of the compounds and calculating steric and electrostatic fields around them. researchgate.netresearchgate.net The resulting models are often visualized with contour maps that indicate regions where certain properties are favorable or unfavorable for activity.

For instance, the 3D-QSAR model for cytotoxicity against MDA-MB-231 cells showed that:

Steric Fields (van der Waals): Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. researchgate.netresearchgate.net

Electrostatic Fields: Blue contours represent areas where positive charges enhance activity, and red contours indicate where negative charges are favorable. researchgate.netresearchgate.net

These models can provide a theoretical basis for designing novel and more potent therapeutic compounds. oncotarget.comnih.gov By understanding which structural modifications are likely to enhance cytotoxicity, researchers can prioritize the synthesis of new derivatives with improved anticancer activity. researchgate.net The predictive power of these models is validated by comparing the predicted activity values with the experimentally determined values for a set of compounds. researchgate.net

Enzymatic Transformations and Biocatalysis of Lanostan 1 One Analogues

Microbial Biotransformation of Lanostane (B1242432) Compounds

Microbial biotransformation utilizes whole-cell systems, such as fungi and bacteria, as catalysts to perform specific chemical reactions on a substrate. researchgate.net This approach has been successfully applied to the lanostane skeleton to produce novel oxygenated and rearranged derivatives. The biotransformation of terpenoids is a well-investigated field aimed at creating new and useful metabolites. researchgate.net

Fungi, in particular, have demonstrated a remarkable ability to modify complex triterpenoids. In studies involving cycloastragenol, a 9,19-cyclolanostane-type triterpenoid (B12794562), different fungal strains exhibited distinct biocatalytic preferences. For instance, Cunninghamella elegans was found to specialize in hydroxylation reactions, while Doratomyces stemonitis primarily catalyzed carbonylation reactions, especially at the 3-OH position. scilit.com Another fungus, Syncephalastrum racemosum, was shown to catalyze complex rearrangement and ring-expansion reactions on the same substrate. scilit.com

Bacteria have also been identified as effective biocatalysts for lanostane-related structures. The biotransformation of antcin K, an ergostane (B1235598) triterpenoid structurally similar to lanostanes, by the soil bacterium Psychrobacillus sp. resulted in the specific dehydrogenation (oxidation) of the C-3 hydroxyl group to yield the corresponding 3-oxo-triterpenoid derivative. semanticscholar.org This highlights the potential of microbial systems to specifically generate keto-functionalized lanostane analogues. The types of reactions commonly observed in microbial transformations of triterpenoids include hydroxylation, dehydrogenation, methylation, and glycosylation. researchgate.netsemanticscholar.org

Table 1: Examples of Microbial Biotransformation on Lanostane Analogues

| Microorganism | Substrate (Analogue) | Major Transformation Type(s) | Reference |

|---|---|---|---|

| Cunninghamella elegans | Cycloastragenol | Hydroxylation (e.g., at CH₃ groups) | scilit.com |

| Doratomyces stemonitis | Cycloastragenol | Carbonylation (e.g., at 3-OH) | scilit.com |

| Syncephalastrum racemosum | Cycloastragenol | Skeletal Rearrangement, Ring Expansion | scilit.com |

| Psychrobacillus sp. AK 1817 | Antcin K | Dehydrogenation (Oxidation of 3-OH to 3-keto) | semanticscholar.org |

Engineering of Enzymes for Targeted Lanostane Modifications

While microbial biotransformation is effective, the use of isolated and engineered enzymes allows for greater precision and control over specific modifications. mdpi.com Enzyme engineering, through techniques like directed evolution and rational design, can enhance enzyme stability, activity, and specificity for desired transformations on non-natural substrates. researchgate.nettudelft.nl

Research into the biosynthesis of lanostane-type triterpenoids in medicinal mushrooms has led to the identification of key post-modification enzymes that can be harnessed for biocatalysis. nih.gov In the mushroom Antrodia camphorata, several enzymes responsible for tailoring the lanostane skeleton have been discovered. nih.gov

Key enzymes identified include:

Cytochrome P450 monooxygenases (P450s): These are highly versatile enzymes capable of performing various oxidative reactions. The P450 enzyme AcCYP4 from A. camphorata was found to introduce a 15α-hydroxy group and generate a Δ⁷,⁹⁽¹¹⁾ diene structure on the triterpene skeleton. nih.gov Engineering P450s, such as the well-studied P450-BM3, has been a successful strategy for altering substrate selectivity and achieving specific hydroxylations on steroid scaffolds, a model that can be applied to lanostanes. researchgate.net

Short-chain dehydrogenases/reductases (SDRs): These enzymes are crucial for redox reactions. The enzyme AcSDR6, also from A. camphorata, regio- and stereo-selectively catalyzes the dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids. nih.gov This class of enzymes is directly relevant to the synthesis of lanostane-1-one and its analogues by oxidizing a corresponding hydroxyl precursor.

Methyltransferases (MTs): Enzymes like AcSMT1 can introduce methyl groups at specific positions, such as C-24, creating unique triterpene skeletons. nih.gov

The process of enzyme engineering allows scientists to create mutant enzymes with tailored properties, overcoming the limitations of naturally occurring enzymes for industrial and synthetic applications. mdpi.com

Table 2: Identified Enzymes for Lanostane-Type Modifications

| Enzyme | Enzyme Class | Source Organism | Catalytic Function on Lanostane Skeleton | Reference |

|---|---|---|---|---|

| AcCYP4 | Cytochrome P450 | Antrodia camphorata | Introduces 15α-hydroxy group; generates Δ⁷,⁹⁽¹¹⁾ diene | nih.gov |

| AcSDR6 | Short-chain dehydrogenase | Antrodia camphorata | Catalyzes dehydrogenation of 3β-OH to 3-keto group | nih.gov |

| AcSMT1 | Methyltransferase | Antrodia camphorata | Adds methyl group at C-24 | nih.gov |

Development of Biocatalytic Strategies for Lanostane Production and Diversification

Developing robust biocatalytic strategies is essential for the efficient production and diversification of lanostane analogues. These strategies often integrate multiple enzymes into reaction cascades or use engineered whole-cell systems to produce complex molecules from simple precursors. The goal is to create a platform technology for generating a library of compounds for further research. scilit.comfrontiersin.org

Key strategic approaches include:

Late-Stage Diversification: This strategy uses biocatalysts to modify complex, high-value molecules at a late stage in their synthesis. frontiersin.org Applying a panel of engineered enzymes (e.g., hydroxylases, dehydrogenases) to a core lanostane structure can rapidly generate a diverse range of analogues, including various keto-derivatives like lanostan-1-one. This is an attractive alternative to de novo chemical synthesis for each new derivative. frontiersin.org

Enzymatic Cascades: Multi-enzyme cascades, where the product of one reaction becomes the substrate for the next, can be designed for one-pot synthesis. nih.gov For lanostanes, a cascade could involve an initial cyclization of 2,3-oxidosqualene (B107256) by a lanosterol (B1674476) synthase, followed by targeted oxidations by specific P450s and dehydrogenases to yield a desired functionalized product. nih.govresearchgate.net This integrated approach improves efficiency and reduces the need for isolating intermediates.

Process Intensification: For large-scale production, strategies to improve reaction efficiency are critical. This can involve optimizing reaction conditions, using immobilized enzymes to enhance stability and reusability, and addressing substrate solubility issues. nih.govmdpi.com For example, cyclodextrins have been used to increase the solubility of hydrophobic polyphenols in biocatalytic reactions, a technique applicable to poorly soluble triterpenoids. nih.gov